molecular formula C11H10N2O3 B14884449 Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14884449
M. Wt: 218.21 g/mol
InChI Key: IKSHYBARZRCGIV-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a cyano group and a cyclopropyl group can be cyclized in the presence of a suitable catalyst to form the desired dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted pyridine derivatives with diverse chemical properties.

Scientific Research Applications

Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the dihydropyridine ring play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate: Similar structure but with a hydroxy group instead of a cyclopropyl group.

    Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: Contains a cyclopropyl group but differs in the rest of the structure.

Uniqueness

Methyl 3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its combination of a cyano group, a cyclopropyl group, and a dihydropyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 3-cyano-6-cyclopropyl-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)7-4-9(6-2-3-6)13-10(14)8(7)5-12/h4,6H,2-3H2,1H3,(H,13,14)

InChI Key

IKSHYBARZRCGIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2CC2)C#N

Origin of Product

United States

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